2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine is an organic compound with the molecular formula C13H19NOS and a molecular weight of 237.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with tert-butyl, cyclopropoxy, or methylthio groups. Examples include:
- 2-Tert-butyl-3-ethoxy-6-(methylthio)pyridine
- 2-Tert-butyl-3-cyclopropoxy-6-(ethylthio)pyridine
- 2-Tert-butyl-3-cyclopropoxy-6-(methylsulfonyl)pyridine .
Uniqueness
2-Tert-butyl-3-cyclopropoxy-6-(methylthio)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-6-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)12-10(15-9-5-6-9)7-8-11(14-12)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
SVMLJCOBVCMGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=N1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.